molecular formula C18H23Cl2NO3S B2785080 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one CAS No. 1797691-19-0

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

Numéro de catalogue B2785080
Numéro CAS: 1797691-19-0
Poids moléculaire: 404.35
Clé InChI: DVJNESMHODWAII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, also known as CSP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CSP is a highly selective and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH has been shown to increase levels of endocannabinoids, which are important signaling molecules involved in a range of physiological processes.

Mécanisme D'action

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one acts as a highly selective and potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one increases levels of endocannabinoids, which can then activate cannabinoid receptors and modulate a range of physiological functions. The exact mechanism by which 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one inhibits FAAH is not fully understood, but it is thought to involve binding to the active site of the enzyme and preventing it from breaking down endocannabinoids.
Biochemical and Physiological Effects:
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one has been shown to have a range of biochemical and physiological effects. Inhibition of FAAH by 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one leads to increased levels of endocannabinoids, which can then activate cannabinoid receptors and modulate a range of physiological functions. These functions include pain, inflammation, and anxiety, as well as appetite, mood, and memory. In addition, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one has been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of various neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is its high selectivity and potency as an inhibitor of FAAH. This makes it a valuable tool for studying endocannabinoid signaling pathways and their role in various physiological processes. However, one limitation of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is its relatively low solubility in water, which can make it difficult to work with in some experimental settings. In addition, the high potency of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one as an inhibitor of FAAH can also make it difficult to achieve specific effects without causing unwanted side effects.

Orientations Futures

There are several potential future directions for research on 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one. One area of interest is in the development of more soluble analogs of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one that can be more easily used in experimental settings. Another area of interest is in the development of more selective inhibitors of FAAH that can target specific isoforms of the enzyme. Finally, there is also potential for the use of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one in the development of new treatments for various neurological disorders, including pain, inflammation, and anxiety.

Méthodes De Synthèse

The synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one involves a multi-step process that begins with the reaction of cyclohexylsulfonyl chloride with azetidine to form the sulfonamide intermediate. This intermediate is then coupled with the appropriate aryl ketone, in this case, 3,4-dichlorophenylpropanone, using a palladium-catalyzed cross-coupling reaction. The resulting product is then purified using column chromatography to yield the final compound, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one.

Applications De Recherche Scientifique

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one has been extensively studied for its potential applications in scientific research. One area of interest is in the study of endocannabinoid signaling pathways and their role in various physiological processes. Inhibition of FAAH by 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one has been shown to increase levels of endocannabinoids, which can then activate cannabinoid receptors and modulate a range of physiological functions, including pain, inflammation, and anxiety.

Propriétés

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2NO3S/c19-16-8-6-13(10-17(16)20)7-9-18(22)21-11-15(12-21)25(23,24)14-4-2-1-3-5-14/h6,8,10,14-15H,1-5,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJNESMHODWAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.